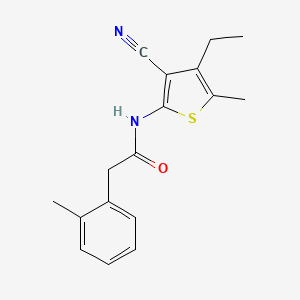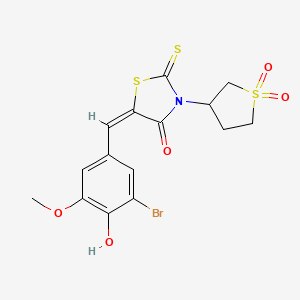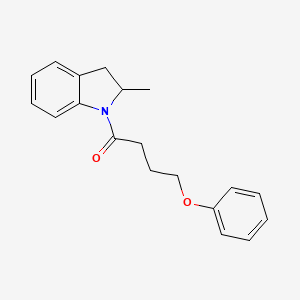![molecular formula C13H16Cl2N2O2 B5310004 2-[2-(3,4-dichlorophenyl)morpholin-4-yl]-N-methylacetamide](/img/structure/B5310004.png)
2-[2-(3,4-dichlorophenyl)morpholin-4-yl]-N-methylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(3,4-dichlorophenyl)morpholin-4-yl]-N-methylacetamide, also known as DCMMA, is a synthetic compound that belongs to the class of morpholinylacetamides. DCMMA has been widely used in scientific research for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience.
作用機序
The mechanism of action of 2-[2-(3,4-dichlorophenyl)morpholin-4-yl]-N-methylacetamide involves its interaction with specific target proteins, such as enzymes and receptors, leading to the inhibition of their activity. This inhibition can modulate various biochemical and physiological processes, including signal transduction, gene expression, and neurotransmitter release.
Biochemical and Physiological Effects:
2-[2-(3,4-dichlorophenyl)morpholin-4-yl]-N-methylacetamide has been shown to exhibit a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of enzyme activity, and the regulation of gene expression. These effects can have significant implications for various biological processes, including neuronal signaling, metabolism, and inflammation.
実験室実験の利点と制限
One of the main advantages of using 2-[2-(3,4-dichlorophenyl)morpholin-4-yl]-N-methylacetamide in lab experiments is its potency and selectivity, which allows for the precise modulation of specific target proteins. However, one limitation of 2-[2-(3,4-dichlorophenyl)morpholin-4-yl]-N-methylacetamide is its potential toxicity, which can limit its use in certain experimental settings.
将来の方向性
There are several future directions for the research and development of 2-[2-(3,4-dichlorophenyl)morpholin-4-yl]-N-methylacetamide. One potential direction is the optimization of its pharmacokinetic properties, such as its solubility and bioavailability, to improve its efficacy as a therapeutic agent. Another direction is the exploration of its potential applications in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, where it could modulate specific biochemical pathways involved in disease progression. Additionally, the development of novel derivatives and analogs of 2-[2-(3,4-dichlorophenyl)morpholin-4-yl]-N-methylacetamide could lead to the discovery of new and more potent therapeutic agents.
合成法
The synthesis of 2-[2-(3,4-dichlorophenyl)morpholin-4-yl]-N-methylacetamide involves the reaction of 3,4-dichloroaniline with N-methylmorpholine in the presence of acetic anhydride and triethylamine. The resulting intermediate is then treated with acetic acid and acetic anhydride to obtain the final product, 2-[2-(3,4-dichlorophenyl)morpholin-4-yl]-N-methylacetamide.
科学的研究の応用
2-[2-(3,4-dichlorophenyl)morpholin-4-yl]-N-methylacetamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been found to exhibit potent and selective inhibitory activity against certain enzymes and receptors, making it a promising candidate for the development of novel therapeutic agents.
特性
IUPAC Name |
2-[2-(3,4-dichlorophenyl)morpholin-4-yl]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl2N2O2/c1-16-13(18)8-17-4-5-19-12(7-17)9-2-3-10(14)11(15)6-9/h2-3,6,12H,4-5,7-8H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUCIBAFSSPJTKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN1CCOC(C1)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(4-methoxyphenyl)ethyl]nicotinamide](/img/structure/B5309933.png)
![9-(5-ethyl-2-methylpyrimidin-4-yl)-1,4-dimethyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5309941.png)
![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyl-3-furamide](/img/structure/B5309950.png)
![6-methyl-N-[1-(4-morpholin-4-ylphenyl)ethyl]-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide](/img/structure/B5309956.png)
![2-(1H-benzimidazol-1-yl)-N-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B5309960.png)
![[8-(4-bromobenzylidene)-4-(4-bromophenyl)-3,4,5,6,7,8-hexahydro-2(1H)-quinazolinylidene]cyanamide](/img/structure/B5309968.png)
![1-[3-(1,3-benzodioxol-5-yl)-3-(2-methoxyphenyl)propanoyl]pyrrolidine](/img/structure/B5309972.png)
![4-chloro-1-[(4-methylphenyl)acetyl]-1H-pyrazole](/img/structure/B5309996.png)

![N-[2-(1-benzyl-4-piperidinyl)ethyl]-2-morpholinecarboxamide dihydrochloride](/img/structure/B5310012.png)
![N-(isoxazol-3-ylmethyl)-7-(tetrahydro-2H-pyran-2-ylcarbonyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5310020.png)

![N-(5-{[(2-ethylphenyl)amino]carbonyl}-2-methylphenyl)-2-furamide](/img/structure/B5310036.png)
